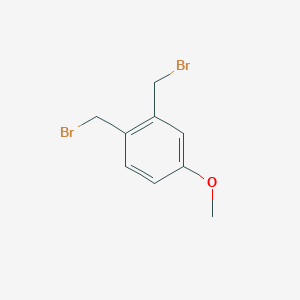

1,2-Bis(bromomethyl)-4-methoxybenzene

Descripción

Contextual Significance within Organic Synthesis and Materials Science

In organic synthesis, 1,2-bis(bromomethyl)-4-methoxybenzene is primarily utilized as a bifunctional electrophile. The two bromomethyl groups are susceptible to nucleophilic substitution reactions, enabling the construction of cyclic structures and the linkage of molecular fragments. This reactivity is harnessed in the synthesis of macrocycles, crown ethers, and other host-guest systems. The methoxy (B1213986) group, being an electron-donating group, influences the reactivity of the aromatic ring and can be a key element in the design of molecules with specific electronic properties.

In the field of materials science, this compound and its derivatives are instrumental in creating polymers and functional materials. For instance, related bis(halomethyl)benzene monomers are used in the synthesis of conjugated polymers like poly(p-phenylenevinylene) (PPV) derivatives, which are of interest for their applications in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound can be exploited to fine-tune the properties of the resulting materials, such as their solubility, processability, and optoelectronic characteristics.

Overview of Dihalomethylated Aromatic Precursors in Contemporary Research

Dihalomethylated aromatic compounds, as a class, are fundamental precursors in contemporary chemical research. These molecules, characterized by an aromatic ring bearing two halomethyl (-CH2X, where X is a halogen) groups, are widely employed in the construction of a diverse array of organic structures. For example, α,α'-dibromo-o-xylene, a structurally similar compound, is used in the synthesis of porphyrin dimers, where it acts as a linker between two porphyrin units. mdpi.com The reactivity of the halomethyl groups allows for their conversion into a variety of other functional groups, making these compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The utility of dihalomethylated aromatic precursors extends to the formation of complex, multi-ring systems. They are often used in cyclization reactions to create fused ring systems or macrocyclic compounds. The choice of the halogen, the substitution pattern on the aromatic ring, and the presence of other functional groups all play a crucial role in determining the reactivity and the final structure of the product. Research in this area continues to explore new synthetic methodologies and applications for these versatile chemical building blocks.

Structural Features and Positional Isomerism in Bromomethylated Anisole (B1667542) Derivatives

The structure of this compound is defined by the specific arrangement of its functional groups on the benzene (B151609) ring. The "1,2-" designation indicates that the two bromomethyl groups are on adjacent carbon atoms (ortho positions). The "4-methoxy" indicates that the methoxy group is at the para position relative to one of the bromomethyl groups. This specific arrangement is a key determinant of the molecule's chemical behavior and its applications.

Positional isomerism is a critical consideration in the study of bromomethylated anisole derivatives. The relative positions of the bromomethyl and methoxy groups on the benzene ring can vary, leading to a number of different isomers. For example, isomers could include 1,3-bis(bromomethyl)-2-methoxybenzene or 1,4-bis(bromomethyl)-2-methoxybenzene, among others. Each of these isomers will exhibit distinct chemical and physical properties due to the different electronic and steric environments of their functional groups. The study of these isomers is important for understanding structure-property relationships and for the targeted synthesis of molecules with desired characteristics. The crystal structures of various bis(bromomethyl)benzene isomers have been studied to understand how molecular packing is influenced by the interactions of the bromomethyl groups. researchgate.net

The differentiation of isomeric forms of bromomethylated anisoles is crucial for their successful application in synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for identifying and characterizing the specific isomer produced in a reaction. The separation of a mixture of isomers can be challenging due to their often similar physical properties, such as boiling points. google.com For instance, the separation of 4-bromo-o-xylene (B1216868) and 3-bromo-o-xylene (B48128) is difficult because their boiling points are nearly identical. google.com

The synthetic implications of isomerism are significant. The specific substitution pattern of an isomer will dictate the geometry and properties of the final product. For example, in the synthesis of a macrocycle, the use of a 1,2-disubstituted precursor like this compound will lead to a different ring structure than a 1,3- or 1,4-disubstituted isomer. Therefore, the selective synthesis of a single, pure isomer is often a primary goal in organic synthesis. This can be achieved through careful selection of starting materials and reaction conditions. The synthesis of this compound, for instance, can be accomplished through the benzylic bromination of 3,4-dimethylanisole (B1293948) using reagents like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The optimization of parameters such as reaction time, molar ratios, and solvent is critical to achieving a high yield of the desired isomer.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 36132-96-4 |

| Molecular Formula | C9H10Br2O |

| Molecular Weight | 293.99 g/mol |

| Synonyms | Benzene, 1,2-bis(bromomethyl)-4-methoxy- |

Data sourced from public chemical databases.

Table 2: Optimized Conditions for the Synthesis of this compound via NBS/AIBN Bromination

| Parameter | Optimal Value | Yield (%) |

| NBS Equivalents | 2.0 | 94 |

| AIBN Loading (mol%) | 1.5 | 94 |

| Temperature (°C) | 80 | 94 |

| Solvent | CCl4 | 94 |

This data is based on the benzylic bromination of 3,4-dimethylanisole.

Table 3: Comparison of Solvent Performance in Benzylic Bromination

| Solvent | Dielectric Constant | Yield (%) |

| Tetrachloromethane | 2.2 | 94 |

| 1,2-Dichloroethane | 10.4 | 91 |

| Acetonitrile (B52724) | 37.5 | ≤75 |

Yields refer to the benzylic bromination of 3,4-dimethylanisole to produce this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-bis(bromomethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVGSVPBMIEQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations

Established Synthetic Routes to 1,2-Bis(bromomethyl)-4-methoxybenzene

The primary route to this compound involves the radical bromination of the corresponding dimethyl precursor, 1,2-dimethyl-4-methoxybenzene. This transformation is typically achieved through protocols that generate bromine radicals in a controlled manner.

Radical Bromination Protocols

Radical bromination at the benzylic positions of 1,2-dimethyl-4-methoxybenzene is the most direct method for the synthesis of the target compound. The Wohl-Ziegler reaction is a key protocol in this context, utilizing N-Bromosuccinimide as the bromine source to ensure a low and constant concentration of bromine, which favors benzylic substitution over electrophilic aromatic addition.

The Wohl-Ziegler reaction is a widely employed method for the selective bromination of allylic and benzylic C-H bonds. chemicalbook.com For the synthesis of this compound, the precursor 1,2-dimethyl-4-methoxybenzene is treated with N-Bromosuccinimide (NBS). This reaction is not spontaneous and requires the presence of a radical initiator to begin the chain reaction. chemicalbook.comchemsrc.com

Commonly used initiators include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). These initiators decompose upon heating or UV irradiation to generate free radicals, which then abstract a hydrogen atom from the benzylic methyl group, initiating the bromination process. chemicalbook.comgoogle.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene (B151609), to prevent side reactions. chemicalbook.comgoogle.com The use of at least two equivalents of NBS is necessary to achieve the desired dibromination of both methyl groups.

A typical reaction setup involves refluxing the solution of the dimethyl precursor, NBS, and a catalytic amount of AIBN or BPO in a suitable solvent. google.com The succinimide (B58015) byproduct that forms is insoluble in solvents like CCl₄ and floats to the surface, providing a visual indication of the reaction's progress. chemicalbook.com

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts, such as monobrominated species or products of aromatic bromination. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the molar ratio of reactants.

The solvent plays a significant role in the reaction's efficiency. While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternatives like benzene, acetonitrile (B52724), or 1,2-dichlorobenzene. chemicalbook.comgoogle.comguidechem.com The selection of an appropriate solvent can influence the solubility of reactants and the reaction kinetics.

Temperature is another critical factor. The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure the decomposition of the radical initiator. google.com However, a Japanese patent suggests that the reaction between a dimethyl aromatic hydrocarbon and NBS can be carried out at a lower temperature range of 0-80 °C (preferably 10-40 °C) under light irradiation, which can lead to high purity and yield without the need for extensive purification steps. google.com

The stoichiometry of NBS to the substrate is also vital. Using approximately 2.0 to 2.5 molar equivalents of NBS per mole of the dimethyl aromatic hydrocarbon is recommended for achieving complete dibromination. google.com Careful control over these conditions allows for a more selective and efficient synthesis, reducing the formation of undesirable side products. google.com

Precursor Design and Functional Group Interconversion Strategies

A plausible synthetic route to the precursor 1,2-dimethyl-4-methoxybenzene can be designed from more readily available starting materials. One potential strategy involves the Friedel-Crafts alkylation of a suitable methoxy-substituted benzene derivative. For instance, 4-methoxytoluene could be subjected to a Friedel-Crafts alkylation with a methylating agent to introduce the second methyl group. However, controlling the regioselectivity of this reaction can be challenging.

A more controlled approach involves starting with a phenol (B47542) or cresol (B1669610) and performing methylation and other functional group interconversions. For example, 2,3-dimethylphenol (B72121) can be methylated on the hydroxyl group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to yield 1,2-dimethyl-3-methoxybenzene. Subsequent functional group manipulations would be necessary to arrive at the desired 4-methoxy isomer.

Alternatively, a synthesis could start from catechol or hydroquinone (B1673460). The methylation of catechol can lead to guaiacol (B22219) and subsequently 1,2-dimethoxybenzene (B1683551) (veratrole). chemicalbook.comgoogle.com Similarly, hydroquinone can be methylated to form 1,4-dimethoxybenzene. guidechem.com Introducing two methyl groups onto these scaffolds would require specific ortho-directing alkylation strategies.

Once the 1,2-dimethyl-4-methoxybenzene precursor is obtained, the subsequent step is halomethylation. As described in section 2.1.1, this is achieved via radical bromination to yield the final product, this compound. This two-step process, involving the synthesis of the specific dimethylated precursor followed by its selective dibromination, represents a complete pathway to the target molecule.

Advanced Purification and Isolation Techniques

After the synthesis, the crude product mixture often contains the desired this compound along with unreacted starting materials, the monobrominated intermediate, and the succinimide byproduct. Therefore, effective purification is essential to obtain the compound in high purity.

Standard workup procedures often involve an initial aqueous wash to remove water-soluble impurities. The organic layer is then dried, and the solvent is removed under reduced pressure. chemicalbook.comprepchem.com Following this initial workup, more advanced techniques are employed.

Recrystallization is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure product will crystallize out, leaving impurities dissolved in the mother liquor. Solvents reported for the recrystallization of similar bis(bromomethyl)benzene derivatives include chloroform, petroleum ether, or mixtures such as petroleum ether-ether and ethyl acetate-hexane. chemicalbook.comrsc.org

Silica (B1680970) Gel Column Chromatography is another powerful technique for separating the desired product from impurities. guidechem.comchemicalbook.com The crude mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent, allowing for their separation. For compounds of this type, a gradient elution with mixtures of non-polar and moderately polar solvents, such as hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/petroleum ether, is often effective. guidechem.comchemicalbook.com The fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the purification of this compound from crude reaction mixtures, effectively removing byproducts and unreacted starting materials. Column chromatography, particularly utilizing silica gel as the stationary phase, is a prevalent method. The separation mechanism relies on the differential adsorption of the components of the mixture to the silica gel surface and their varying solubility in the eluting solvent (mobile phase).

The choice of eluent is critical for achieving efficient separation. A systematic approach, often guided by preliminary analysis using Thin Layer Chromatography (TLC), is employed to determine the optimal solvent system. For compounds structurally similar to this compound, solvent systems typically consist of a mixture of a non-polar solvent and a moderately polar solvent. This combination allows for the fine-tuning of the eluent's polarity to effectively separate the target compound from impurities.

Research findings for analogous brominated aromatic compounds demonstrate the utility of various solvent systems. For instance, the purification of related compounds has been successfully achieved using gradients of hexane and a more polar solvent like dichloromethane or ethyl acetate. The non-polar hexane interacts weakly with the polar silica gel, while the more polar component increases the mobile phase's eluting strength, facilitating the movement of the adsorbed compounds down the column. The precise ratio of these solvents is adjusted to maximize the resolution between the desired product and any contaminants.

| Compound Structure | Stationary Phase | Eluent System | Reference |

| General Bromomethylated Aromatics | Silica Gel | Dichloromethane/Hexane | rsc.org |

| Substituted Benzyl (B1604629) Derivatives | Silica Gel | Ethyl Acetate/Hexane | rsc.org |

| Complex Organic Molecules | Silica Gel | Chloroform/Hexane |

This table is interactive. Click on the headers to sort.

Crystallization Techniques for Product Refinement

Following chromatographic separation, crystallization is a powerful technique for the final refinement of this compound, often yielding a product of high purity. This method is based on the principle that the solubility of a solid in a solvent is dependent on temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the compound decreases, leading to the formation of a crystalline solid. Impurities, being present in lower concentrations, tend to remain in the solution.

The selection of an appropriate solvent is the most critical aspect of successful crystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point. Furthermore, the solvent should be chemically inert towards the compound and easily removable from the purified crystals.

For compounds analogous to this compound, a variety of solvent systems have proven effective. Recrystallization from a single solvent, such as ethanol (B145695) or chloroform, has been reported for similar brominated aromatics. cecri.res.in In other cases, a binary solvent system is employed. This typically involves dissolving the crude product in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes turbid. This induces crystallization. A common example of such a binary system is ethyl acetate and hexane. rsc.org

Another refined crystallization method is vapor diffusion. In this technique, a solution of the compound in a relatively volatile solvent is placed in a sealed container with a vial containing a less volatile anti-solvent. Over time, the vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting the growth of high-quality crystals. For the closely related 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (B104289), colorless crystals were obtained by the vapor diffusion of pentane (B18724) into a dichloromethane solution. researchgate.net

| Crystallization Method | Solvent/Solvent System | Application Notes | Reference |

| Recrystallization | Ethanol | Used for purifying 1,4-bis(bromomethyl)benzene. | cecri.res.in |

| Recrystallization | Ethyl Acetate / Hexane | Effective for various substituted benzyl derivatives. | rsc.org |

| Vapor Diffusion | Dichloromethane / Pentane | Yielded colorless crystals of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene. | researchgate.net |

| Recrystallization | Chloroform | Applied in the purification of 1,2-bis(dibromomethyl)benzene. |

This table is interactive. Click on the headers to sort.

Reactivity Profiles and Diverse Derivatization Pathways

Nucleophilic Substitution Reactions at Bromomethyl Centers

The primary mode of reactivity for 1,2-Bis(bromomethyl)-4-methoxybenzene involves the nucleophilic substitution at the benzylic carbon atoms. The carbon-bromine bond in the bromomethyl groups is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide leaving group and the formation of new carbon-heteroatom or carbon-carbon bonds. masterorganicchemistry.comwikipedia.org The bifunctional nature of the molecule allows for either mono- or di-substitution, providing a route to a variety of linear, cyclic, and polymeric structures.

Formation of Ether and Thioether Derivatives

The reaction of this compound with oxygen and sulfur nucleophiles provides a straightforward route to the corresponding ether and thioether derivatives. In the Williamson ether synthesis, alkoxides or phenoxides act as potent nucleophiles, readily displacing the bromide ions to form C-O bonds. masterorganicchemistry.comwikipedia.orgutahtech.educhem-station.comlibretexts.org Similarly, thiolates, which are excellent nucleophiles, react efficiently to yield thioethers. arkat-usa.orgresearchgate.netorganic-chemistry.orgnih.gov The use of dinucleophiles, such as catechols or dithiols, can lead to the formation of macrocyclic structures.

Table 1: Examples of Ether and Thioether Formation

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium ethoxide | Diether |

| Phenoxide | Sodium phenoxide | Diphenoxy ether |

| Thiolate | Sodium thiophenoxide | Dithioether |

These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile (B52724) to facilitate the SN2 pathway. chem-station.com The choice of a mono- or di-nucleophile and the control of stoichiometry allow for the selective synthesis of a diverse range of ether and thioether-containing molecules.

Introduction of Nitrogenous Functional Groups

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound to introduce nitrogenous functional groups. These reactions are fundamental in the synthesis of various nitrogen-containing compounds, including acyclic diamines and heterocyclic systems. The reaction with primary amines can lead to the formation of isoindoline (B1297411) derivatives through a sequential double substitution, which is a valuable scaffold in medicinal chemistry.

For instance, reaction with a primary amine (R-NH₂) would first lead to a mono-substituted intermediate, which can then undergo an intramolecular cyclization to form a substituted isoindoline. The use of diamines can result in the formation of larger heterocyclic rings or polymeric materials.

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic substitution with heteroatoms, the bromomethyl groups of this compound are excellent electrophilic partners in transition metal-catalyzed cross-coupling reactions. These methodologies provide powerful tools for the construction of new carbon-carbon bonds, enabling the synthesis of complex molecular frameworks with extended π-systems.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and benzylic halides are competent substrates in many of these transformations. lookchem.comorganic-chemistry.orgrsc.orgacs.org The reactivity of the C-Br bond allows for its participation in catalytic cycles that forge new bonds to sp-, sp²-, and sp³-hybridized carbon atoms.

The Suzuki coupling reaction pairs the benzylic bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgprinceton.eduresearchgate.netnih.govlibretexts.org This reaction is highly versatile for forming carbon-carbon single bonds. The bifunctional nature of this compound can be exploited to react with diboronic acids to form polymeric materials or with two equivalents of a boronic acid to extend the aromatic system.

The Heck reaction involves the palladium-catalyzed coupling of the benzylic bromide with an alkene. nih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comprinceton.edu This reaction results in the formation of a new carbon-carbon bond at one of the vinylic positions of the alkene and the elimination of HBr. When applied to this compound, this can lead to the formation of stilbene-like structures or more complex poly-alkenylated aromatic compounds.

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. wikipedia.orgrsc.orgorganic-chemistry.orgscispace.comnih.gov This reaction is known for its tolerance of a wide range of functional groups. The reaction of this compound with organostannanes provides another efficient route to carbon-carbon bond formation.

Table 2: Overview of Cross-Coupling Applications

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | C(sp³)-C(sp²) | Diarylmethyl derivative |

| Heck | Styrene | C(sp³)-C(sp²) | Substituted stilbene |

The mechanisms of these palladium-catalyzed cross-coupling reactions share a common catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination. nobelprize.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the benzylic bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. lookchem.com

Transmetalation/Migratory Insertion:

In the Suzuki and Stille reactions , the next step is transmetalation, where the organic group from the organoboron princeton.edu or organotin wikipedia.org reagent is transferred to the palladium center, displacing the halide.

In the Heck reaction , the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov This is typically followed by β-hydride elimination to form the final product and a palladium-hydride species.

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent, which must be carefully optimized for each specific transformation. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring can influence the electronic properties of the molecule and potentially affect the rates of the catalytic steps.

Cyclization and Annulation Reactions

The presence of two reactive bromomethyl groups in an ortho relationship on the benzene ring, activated by the electron-donating methoxy group, makes this compound a versatile precursor for a variety of cyclization and annulation reactions. These reactions leverage the compound's ability to act as a bis-electrophile, enabling the construction of complex cyclic and polycyclic systems.

The rigid, well-defined geometry of the 4-methoxy-ortho-xylylene unit is highly advantageous for the synthesis of macrocycles, particularly those designed as synthetic receptors. By reacting this compound with long-chain bis-nucleophiles (e.g., dithiols, diamines, or diols) under high-dilution conditions, chemists can construct large ring systems. The methoxy group can influence the electronic properties and conformational preferences of the resulting macrocycle, which is crucial for molecular recognition and host-guest chemistry.

This approach is an extension of established methods that use similar bis(bromomethyl)benzene derivatives. For instance, the related compound 1,2-bis(bromomethyl)benzene (B41939) has been successfully employed in creating bicyclic peptides through reactions with multi-thiol-reactive linkers, a strategy that enhances the pharmacological properties of peptides. researchgate.net The introduction of a methoxy substituent in the 4-position allows for fine-tuning of the receptor's cavity, potentially improving its selectivity for specific guest molecules.

Table 1: Examples of Reagents for Macrocyclization This table is illustrative and based on general reactions for similar compounds.

| Bis-nucleophile Class | Specific Reagent Example | Resulting Linkage in Macrocycle |

|---|---|---|

| Dithiols | 1,10-Decanedithiol | Thioether |

| Diamines | 1,10-Decanediamine | Secondary Amine |

This compound is a key building block in the synthesis of extended π-systems, such as polycyclic aromatic hydrocarbons (PAHs) and polycyclic heteroaromatic compounds. rsc.orgnih.gov These materials are of significant interest for their applications in organic electronics. nih.gov Annulation strategies, where new rings are fused onto the initial aromatic core, are commonly employed.

One powerful method is the palladium-catalyzed [3+3] annulation, which can construct PAHs from smaller aromatic fragments. rsc.org While specific examples using the 4-methoxy derivative are not detailed in the provided sources, the general methodology is applicable. Another approach involves a one-pot oxidative tandem spirocyclization and 1,2-aryl migration, which has been used to create a diverse range of PAHs. nih.gov In these syntheses, the bis(bromomethyl) groups serve as handles to build out the larger polycyclic structure. The methoxy group remains as a substituent on the final PAH, influencing its electronic properties, solubility, and solid-state packing.

Furthermore, reaction with appropriate nucleophiles can lead to the formation of heterocycles. For example, reaction with primary amines or hydrazines can yield isoindoline derivatives and other nitrogen-containing ring systems, which are valuable scaffolds in medicinal chemistry.

One of the most significant applications of 1,2-bis(bromomethyl)arenes in synthesis is their role as precursors to highly reactive ortho-quinodimethanes (o-QDMs). chemrxiv.orgchemrxiv.org These intermediates are powerful dienes in Diels-Alder reactions, enabling the rapid construction of complex, benzo-fused polycyclic skeletons. chemrxiv.orgchemrxiv.org The generation of the methoxy-substituted o-QDM from this compound can be achieved through various methods, including reduction with metals (like zinc or sodium iodide) or organometallic reagents.

Once formed, the transient 4-methoxy-ortho-quinodimethane readily undergoes [4+2] cycloaddition with a wide range of dienophiles. This reaction is a cornerstone for building molecular complexity efficiently. The high reactivity of the o-QDM intermediate drives the reaction forward, leading to the formation of six-membered rings fused to the aromatic core. chemrxiv.org This strategy is particularly effective for accessing molecular frameworks found in natural products and pharmaceuticals. chemrxiv.org The methoxy group on the o-QDM intermediate influences its reactivity and the electronic properties of the resulting cycloadduct.

Table 2: Diels-Alder Reaction with a 4-Methoxy-o-QDM Intermediate This table illustrates the general principle of the reaction.

| Dienophile | Resulting Product Class |

|---|---|

| Maleic Anhydride | Fused Polycyclic Anhydride |

| N-Phenylmaleimide | Fused Polycyclic Imide |

| Acetylene Dicarboxylate | Dihydronaphthalene Derivative |

Elimination Reactions for Olefinic Structures

The two bromomethyl groups of this compound can undergo a double dehydrobromination (an elimination reaction) to form a conjugated diene system, which is the ortho-quinodimethane intermediate discussed previously. This process transforms the two sp³-hybridized benzylic carbons into sp²-hybridized carbons, creating two exocyclic double bonds.

This elimination is typically facilitated by a base or a reducing agent and is the key step in generating the reactive diene for subsequent reactions like the Diels-Alder cycloaddition. organic-chemistry.org While the primary utility of this elimination is to form the transient o-QDM for in-situ trapping, if the intermediate can be stabilized or if conditions are altered, the formation of olefinic structures is a principal outcome. For instance, treatment with strong, non-nucleophilic bases can promote the elimination. The resulting diene is a highly valuable synthetic intermediate, providing access to a wide array of complex cyclic molecules. rsc.org

Application As a Key Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Organic Molecules

The compound is instrumental in the synthesis of diverse and structurally complex molecules, particularly heterocyclic and macrocyclic systems. The two bromomethyl groups act as handles that can be used to "stitch" the aromatic core into larger molecular assemblies.

Notable examples include:

Cyclophanes: This building block is used in the synthesis of methoxy-substituted [2.2]metacyclophanes. The process involves reacting 1,2-bis(bromomethyl)-4-methoxybenzene with a dinucleophile like 1,3-bis(mercaptomethyl)benzene. This reaction forms an intermediate dithia[3.3]metacyclophane, which can then undergo further chemical transformations to yield the final, rigid cyclophane structure.

Phthalans: The synthesis of 5-methoxyphthalan has been achieved through the direct reduction of this compound. This transformation is typically accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), which replaces the bromine atoms with hydrogen atoms, leading to the formation of the bicyclic phthalan (B41614) core.

Isoindoles: Heterocyclic compounds like 5-methoxy-2-phenyl-isoindoline can be readily prepared. This is achieved by reacting this compound with a primary amine, such as aniline. In this reaction, the nitrogen atom of the amine acts as a nucleophile, displacing both bromine atoms to form the five-membered isoindoline (B1297411) ring.

| Complex Molecule Class | Synthetic Approach | Reactant | Reference |

|---|---|---|---|

| Cyclophanes | Reaction with a dithiol followed by further steps | 1,3-Bis(mercaptomethyl)benzene | |

| Phthalans | Reduction | Lithium aluminum hydride (LiAlH4) | |

| Isoindoles | Reaction with a primary amine | Aniline |

Role in the Synthesis of Specific Functional Moieties

Beyond the creation of large, complex structures, this compound is a key precursor for synthesizing specific functional moieties that are important in coordination chemistry, materials science, and medicinal chemistry.

The compound serves as an excellent dielectrophile for the synthesis of bis(isothiouronium) salts. In a typical reaction, this compound is treated with two equivalents of thiourea (B124793). The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This occurs at both reactive sites on the benzene (B151609) ring, leading to the formation of a stable, crystalline bis(isothiouronium) salt. These salts are valuable intermediates themselves, often being hydrolyzed under basic conditions to yield the corresponding dithiols.

In the field of organometallic chemistry, this compound and its analogues are precursors for N-heterocyclic carbene (NHC) ligands, which are crucial for modern catalysis. A multi-step synthesis can be employed where the bis(bromomethyl) compound is reacted with nucleophilic nitrogen heterocycles, such as methylimidazole. This reaction yields a bis(imidazolium) salt, where the two imidazolium (B1220033) rings are bridged by the methoxy-substituted xylylene backbone. This salt is the direct precursor to a tridentate NHC pincer ligand. Upon deprotonation, the two imidazolium salts become N-heterocyclic carbenes, which, along with the central benzene ring, can coordinate to a metal center in a tridentate fashion, forming a highly stable pincer complex. While a specific example highlights the use of the closely related 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (B104289), the synthetic strategy is directly applicable.

A primary application of this compound is to use its reactive bromomethyl groups as points of entry for further functionalization, thereby creating more highly substituted benzene derivatives. The initial C-Br bonds can be readily converted into C-S, C-N, or C-H bonds, diversifying the substitution pattern on the aromatic ring.

| Initial Compound | Reaction Type | Reagent | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| This compound | Nucleophilic Substitution | Thiourea | Bis(isothiouronium salt) -> Dithiol | |

| This compound | Nucleophilic Substitution | Aniline | Isoindoline Ring (C-N bonds) | |

| This compound | Reduction | LiAlH4 | Methyl Groups (C-H bonds) | |

| This compound | Nucleophilic Substitution | 1,3-Bis(mercaptomethyl)benzene | Thioether Linkages (C-S bonds) |

Supramolecular Assembly and Host Guest Chemistry

Utilization in the Construction of Macrocyclic Receptors

The two bromomethyl groups on 1,2-bis(bromomethyl)-4-methoxybenzene serve as key reactive handles for Williamson ether synthesis, a cornerstone reaction in the creation of macrocyclic polyethers. This allows the anisole (B1667542) unit to be incorporated into larger host systems designed for molecular recognition.

A primary application of 1,2-bis(bromomethyl)benzene (B41939) and its derivatives is in the synthesis of macrocyclic compounds like crown ethers and cryptands. chemicalbook.com The general synthetic strategy involves the reaction of the bis(bromomethyl) compound with a suitable diol, such as a polyethylene (B3416737) glycol, under basic conditions. The 1,2-substitution pattern of the starting material is crucial for forming macrocycles with specific cavity sizes and shapes, predisposing the resulting structure for selective guest binding.

For instance, the closely related compound 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (B104289) is a known precursor for crown ether derivatives. researchgate.net Following this established methodology, this compound can be reacted with oligoethylene glycols to produce benzo-crown ethers. The methoxy (B1213986) group on the aromatic ring enhances the electron density of the cavity and provides an additional potential coordination site, which can influence the binding affinity and selectivity of the resulting crown ether for various metal cations.

While this compound is not a direct precursor for the initial cyclization reaction that forms the pillar[n]arene macrocycle itself, it serves as a valuable reagent for constructing more complex pillar[n]arene-based supramolecular systems. rsc.org The standard synthesis of pillar[n]arenes involves the condensation of 1,4-dialkoxybenzenes with paraformaldehyde. acs.org

However, bis(bromomethyl) aromatic compounds are effectively used as linkers to bridge two or more pillar[n]arene units, leading to the formation of dimers, trimers, and other oligomeric structures. ccspublishing.org.cn For example, monofunctionalized pillar acs.orgarenes can be reacted with 1,2-bis(bromomethyl)benzene to yield pillar acs.orgarene dimers. ccspublishing.org.cn This approach allows for the creation of larger, more intricate host systems with multiple recognition sites. By employing this compound as the linker, chemists can introduce the anisole unit between pillar[n]arene macrocycles, creating novel analogs with tailored properties for advanced applications in materials science and molecular recognition.

Intermolecular Interactions in Solid-State Architectures

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. For derivatives of this compound, the crystal packing is dictated by a combination of halogen bonds and hydrogen bonds, which collectively define the supramolecular architecture. Although the specific crystal structure for this compound is not publicly available, detailed analyses of its structural isomers and closely related analogs provide significant insight into its expected solid-state behavior. researchgate.netresearchgate.net

Crystallographic studies of all three isomers of bis(bromomethyl)benzene reveal that the packing is predominantly determined by interactions involving the bromomethyl groups. researchgate.net These include both C-H···Br hydrogen bonds and Br···Br halogen bonds.

C-H···Br Interactions: The methylene (B1212753) protons of the bromomethyl groups are sufficiently acidic to act as hydrogen bond donors, forming weak C-H···Br hydrogen bonds with bromine atoms on adjacent molecules. These interactions help to link molecules into extended networks.

Br···Br Interactions: Halogen bonding, where a halogen atom acts as both an electrophilic and nucleophilic center, is a key feature in the crystal packing of organobromine compounds. rsc.org In the crystal structures of bis(bromomethyl)benzene isomers, short Br···Br contacts (with distances around 3.67 Å) are observed, indicating significant halogen-halogen interactions that contribute to the stability of the crystal lattice. researchgate.netnih.gov These interactions are highly directional and play a crucial role in organizing the molecules in the solid state.

The table below summarizes representative interaction distances found in the crystal structure of 1,3-bis(bromomethyl)benzene, which are analogous to what would be expected for the 1,2-isomer. researchgate.net

| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C-H···Br | C7-H7A···Br2 | 2.91 | 3.843 | 160 |

| Br···Br | C8-Br2···Br1 | - | 3.674 | - |

Data derived from the crystallographic study of 1,3-bis(bromomethyl)benzene. researchgate.net

The presence of the anisole moiety introduces additional possibilities for hydrogen bonding, further influencing the solid-state architecture.

C-H···O Hydrogen Bonds: The oxygen atom of the methoxy group is a competent hydrogen bond acceptor. In the crystal structure of the closely related 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, the packing is stabilized by intermolecular C-H···O hydrogen bonds involving both aromatic and methylene C-H donors. researchgate.net This precedent strongly suggests that this compound will also exhibit similar C-H···O interactions, forming networks that link the molecules through their methoxy substituents.

Crystal Engineering and Packing Behavior of Anisole Derivatives

Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. mdpi.com The packing behavior of anisole derivatives like this compound is a result of the competition and cooperation between the various non-covalent forces described above.

The molecular arrangement is principally determined by the strong directing influence of the bromomethyl groups, which tend to form C-H···Br and Br···Br interaction networks. researchgate.net However, the presence of the methoxy group and the aromatic ring introduces C-H···O and C-H···π interactions, which can modify or reinforce the primary packing motifs. The final crystal structure represents a fine balance, achieving the most stable three-dimensional arrangement by optimizing all available intermolecular contacts.

For example, studies on the isomeric bis(iodomethyl)benzenes show how a simple change in substituent position (from 1,2- to 1,3-) can dramatically alter the dominant interactions, shifting from a packing dominated by C-H···I and π-π stacking to one that prominently features I···I halogen bonds and C-H···π contacts. nih.gov The methoxy substituent in this compound is expected to exert a similar influence, favoring packing arrangements that can accommodate C-H···O bonds, potentially leading to unique supramolecular architectures distinct from its unsubstituted analog. The study of such systems provides valuable insights into how functional group modifications can be used to systematically tune solid-state structures.

Polymer Science and Advanced Materials Applications

Precursor for Conjugated Polymers

1,2-Bis(bromomethyl)-4-methoxybenzene is a key monomer used in the synthesis of conjugated polymers, which are characterized by a backbone of alternating single and double bonds. This structure facilitates the delocalization of π-electrons, bestowing these materials with unique electronic and optical properties. The bis(bromomethyl) functional groups are highly reactive and enable polymerization through various chemical routes to form long, well-defined polymer chains.

One of the most significant applications of bis(bromomethyl)benzene derivatives is in the synthesis of poly(p-phenylenevinylene) (PPV) and its soluble derivatives, such as poly[2-methoxy-5-(2-ethylhexyloxy)-p-phenylenevinylene] (MEH-PPV). These polymers are widely researched for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthesis of MEH-PPV often begins with the bromomethylation of a substituted benzene (B151609) ring, creating a monomer like 1,4-bis(bromomethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. This monomer then undergoes dehydrohalogenation polymerization, where the bromine atoms and adjacent hydrogen atoms are eliminated to form vinylene linkages, creating the conjugated polymer backbone. The methoxy (B1213986) and ethylhexyloxy side chains are crucial for ensuring the polymer's solubility in common organic solvents, which is essential for solution-based processing and device fabrication.

Control over the polymerization process is vital for tailoring the final properties of the conjugated polymer. Two notable strategies involving bis(bromomethyl)benzene precursors are the Gilch route and on-surface polymerization.

Gilch Route: The Gilch polymerization is a widely used method for synthesizing PPV and its derivatives. polysciences.com It involves the reaction of a bis(bromomethyl)benzene monomer with a strong base, typically potassium tert-butoxide (t-BuOK), in an organic solvent. biosynth.com The reaction proceeds through a proposed p-quinodimethane intermediate, which then polymerizes via a radical mechanism to form a precursor polymer. 20.210.105apolloscientific.co.uk A subsequent elimination step yields the final conjugated PPV structure. apolloscientific.co.uk The Gilch route is valued for its ability to produce high molecular weight polymers under relatively mild reaction conditions. biosynth.com

On-Surface Polymerization: A more recent and advanced strategy is on-surface synthesis, which allows for the creation of highly ordered, one- or two-dimensional polymer structures directly on a substrate, such as a gold surface (Au(111)). rsc.orgresearchgate.netresearchgate.net In this process, a bis(bromomethyl) precursor is deposited onto the surface under ultra-high vacuum conditions. sigmaaldrich.com Thermal activation causes the cleavage of the carbon-bromine bonds (dehalogenative homocoupling). rsc.orgresearchgate.net The resulting reactive species then couple to form polymer chains. For instance, bis(bromomethyl)naphthalene has been used to furnish a poly(o-naphthylene vinylidene), which upon mild annealing undergoes dehydrogenation to form its conjugated derivative, poly(o-naphthylene vinylene). rsc.orgresearchgate.netsigmaaldrich.com This bottom-up approach offers precise control over the polymer's structure at the atomic level. researchgate.net

The molecular weight and polydispersity of the resulting polymer are critical parameters that significantly influence its material properties, such as solubility, film-forming capability, and charge carrier mobility. In the context of the Gilch polymerization of MEH-PPV from its corresponding bis(bromomethyl) monomer, research has demonstrated that reaction conditions can be tuned to control these parameters.

A systematic study revealed that the choice of solvent and reaction temperature has a profound impact on the final molecular weight. By varying these conditions, a wide range of molecular weights for MEH-PPV, from 20 to 500 kg/mol , can be achieved with moderate to near-quantitative yields. For example, using n-pentane as the solvent at 25 °C favors the production of lower molecular weight MEH-PPV, whereas using toluene at 55 °C yields a much higher molecular weight polymer. This tunability allows for the synthesis of polymers tailored to specific applications.

Table 1: Effect of Reaction Conditions on MEH-PPV Molecular Weight via Gilch Synthesis

| Solvent | Temperature (°C) | Resulting Molecular Weight ( kg/mol ) | Polymer Yield |

|---|---|---|---|

| n-Pentane | 25 | 32 | 97% |

| Toluene | 55 | 397 | 65% |

| Toluene | 25 | 225 | 89% |

Role as a Crosslinking Agent in Polymer Networks

Crosslinking agents are molecules capable of forming chemical bonds between polymer chains, creating a three-dimensional network structure that enhances the mechanical, thermal, and chemical stability of the material. While this compound and its isomers are well-established as monomers for polymerization, a thorough review of available scientific literature does not provide evidence for their application as crosslinking agents in pre-existing polymer networks. Their primary documented role in polymer science is as a precursor for the synthesis of linear conjugated polymers.

Coordination Chemistry and Metal Organic Materials

Synthesis of Novel Bis-Imidazole Ligands

The primary application of 1,2-bis(bromomethyl)-4-methoxybenzene in this context is the synthesis of bis-imidazole ligands. This is typically achieved through a nucleophilic substitution reaction where the bromide ions, being good leaving groups, are displaced by the nitrogen atom of an imidazole (B134444) ring.

A notable example, analogous to the reactivity of this compound, is the synthesis of 1,1'-[(5-tert-butyl-2-methoxybenzene-1,3-diyl)dimethanediyl]bis(1H-imidazole), abbreviated as bitbu-OMe. scipublications.com In this synthesis, a suspension of sodium hydride in THF is treated with imidazole, followed by the addition of 1,3-bis(bromomethyl)-5-tert-butyl-2-methoxybenzene. scipublications.com The reaction proceeds at room temperature, yielding the desired bis-imidazole ligand. scipublications.com This procedure can be adapted for this compound to produce the corresponding 1,2-bis(imidazol-1-ylmethyl)-4-methoxybenzene ligand.

The general reaction scheme involves the deprotonation of two imidazole molecules by a strong base, such as sodium hydride, to form the imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atoms of the bromomethyl groups on the benzene (B151609) ring, resulting in the formation of two new carbon-nitrogen bonds and the displacement of the bromide ions. The final product is a flexible bidentate ligand capable of bridging two metal centers.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Bis-imidazole ligands derived from precursors like this compound are excellent building blocks for the construction of coordination polymers and MOFs. These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. The synthesis of these frameworks is typically achieved through solvothermal or slow evaporation methods, where the bis-imidazole ligand and a metal salt are dissolved in a suitable solvent system and allowed to react under controlled temperature conditions. scipublications.com

For instance, the ligand bitbu-OMe has been successfully used to synthesize three novel coordination polymers: {[Cu₂(bitbu-OMe)₄(SO₄)₂]·6MeOH}n (1), {[Co₂(bitbu-OMe)₄(NCS)₄]₀.₅·2DMF}n (2), and {[Co(bitbu-OMe)₂(NCS)₂]·2MeOH}n (3). scipublications.com These compounds were prepared by reacting the ligand with copper(II) sulfate (B86663) pentahydrate or cobalt(II) thiocyanate. scipublications.com X-ray diffraction analysis of these materials revealed that they all form similar two-dimensional layer networks, demonstrating the robust nature of the ligand in directing the formation of extended structures. scipublications.com

Table 1: Examples of Coordination Polymers Synthesized from a Methoxy-Substituted Bis-Imidazole Ligand scipublications.com

| Compound Name | Metal Ion | Anion | Resulting Structure |

|---|---|---|---|

| {[Cu₂(bitbu-OMe)₄(SO₄)₂]·6MeOH}n | Copper(II) | Sulfate | 2D Layer Network |

| {[Co₂(bitbu-OMe)₄(NCS)₄]₀.₅·2DMF}n | Cobalt(II) | Thiocyanate | 2D Layer Network |

| {[Co(bitbu-OMe)₂(NCS)₂]·2MeOH}n | Cobalt(II) | Thiocyanate | 2D Layer Network |

Ligand Design for Specific Coordination Geometries and Network Structures

The presence of substituents on the benzene ring, such as the methoxy (B1213986) group, can also play a significant role. The methoxy group can influence the electronic properties of the ligand and may participate in non-covalent interactions, such as hydrogen bonding, which can help to stabilize the resulting framework. scipublications.com For example, in a one-dimensional coordination polymer constructed from a bis-benzimidazole ligand featuring three methoxy groups, the C-H···O interactions provided by these groups contributed to the stability of the structure. scipublications.com

Furthermore, the choice of metal ion and counter-anion can significantly impact the final structure. Different metal ions have distinct coordination preferences (e.g., tetrahedral, square planar, octahedral), which, in combination with the conformational flexibility of the ligand and the coordinating ability of the anion, can lead to a diverse range of network topologies. The synthesis of three distinct two-dimensional coordination polymers using the same ligand (bitbu-OMe) but with different metal salts (CuSO₄·5H₂O and Co(SCN)₂) highlights the importance of these factors in directing the self-assembly process. scipublications.com

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions. For a molecule like 1,2-Bis(bromomethyl)-4-methoxybenzene, a single-crystal X-ray diffraction study would reveal the exact conformation of the bromomethyl groups relative to the benzene (B151609) ring and the methoxy (B1213986) substituent. It would also detail how the molecules arrange themselves in the solid state, highlighting any significant intermolecular forces, such as C-H···O or C-H···Br interactions, which can influence the material's physical properties.

Despite the technique's power, a review of published scientific literature indicates that a specific single-crystal X-ray structure determination for this compound has not been reported. While structural data for analogous compounds, such as 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (B104289), are available, direct experimental data for the title compound remains unelucidated in this domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for an unambiguous structural assignment.

¹H NMR spectroscopy for this compound is expected to show distinct signals corresponding to the different types of protons. The three protons on the aromatic ring would appear as multiplets or distinct doublets and doublets of doublets in the aromatic region of the spectrum. The four protons of the two bromomethyl (-CH₂Br) groups are chemically equivalent and would typically appear as a sharp singlet. Similarly, the three protons of the methoxy (-OCH₃) group would also produce a distinct singlet.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule, unless symmetry results in equivalence. This includes six signals for the aromatic carbons, two for the bromomethyl carbons, and one for the methoxy carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) analysis is a supplementary NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons. This would definitively confirm the presence of the -OCH₃, aromatic C-H, and -CH₂Br carbons.

While specific experimental spectra from peer-reviewed research are not widely available, typical chemical shift ranges for the key functional groups can be predicted.

| Nucleus | Functional Group | Expected Chemical Shift (δ) in ppm | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.8 – 7.2 | Multiplet |

| ¹H | Bromomethyl Protons (-CH₂Br) | ~4.5 | Singlet |

| ¹H | Methoxy Protons (-OCH₃) | ~3.8 | Singlet |

| ¹³C | Aromatic Carbons (C-O, C-C, C-H) | 110 – 160 | - |

| ¹³C | Methoxy Carbon (-OCH₃) | ~55 | - |

| ¹³C | Bromomethyl Carbon (-CH₂Br) | ~30 | - |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Verification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound (C₉H₁₀Br₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak (M⁺) due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak pattern with a relative intensity ratio of approximately 1:2:1.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, the benzene ring acts as a chromophore, and its electronic transitions (typically π → π*) would result in characteristic absorption bands in the UV region. The positions and intensities of these bands are influenced by the substituents on the ring—the electron-donating methoxy group and the two bromomethyl groups.

While the monomer itself is not fluorescent, fluorescence spectroscopy becomes a powerful tool for characterizing conjugated polymers or macrocyclic systems synthesized from it. If this compound is used to create larger, delocalized π-systems, the resulting materials often exhibit fluorescence. In such studies, fluorescence spectroscopy provides insights into the electronic structure, conjugation length, and polymer conformation of these new materials. Detailed experimental UV-Vis and fluorescence spectra for the title compound itself are not reported in the available research literature.

Thermogravimetric Analysis (TGA) in Polymer Synthesis Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. When this compound is used as a monomer or cross-linking agent to synthesize polymers, TGA is essential for evaluating the thermal stability of the resulting materials. The TGA thermogram plots the percentage of weight loss against temperature. From this plot, key parameters such as the onset decomposition temperature and the temperature of maximum decomposition rate can be determined. This information is critical for understanding the service temperature limits and degradation mechanisms of the polymer, guiding its potential applications in materials science. No specific TGA data for polymers synthesized using this compound were found in the reviewed literature.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. When polymers are synthesized using this compound, GPC is employed to measure key properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution, with a value close to 1.0 suggesting a more uniform polymer. This analysis is fundamental to correlating the polymerization conditions with the resulting polymer structure and, consequently, its physical and mechanical properties. A search of the scientific literature did not yield specific GPC results for polymers derived from this particular monomer.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules. However, specific DFT studies focused on 1,2-bis(bromomethyl)-4-methoxybenzene are not readily found in peer-reviewed literature. Hypothetical DFT investigations could provide significant understanding in the following areas:

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, which typically undergoes nucleophilic substitution reactions at the bromomethyl groups, DFT could be employed to:

Model Reaction Pathways: Investigate the stepwise versus concerted nature of substitution reactions with various nucleophiles.

Calculate Activation Energies: Determine the energy barriers for different reaction pathways, providing insights into reaction kinetics.

Characterize Transition State Geometries: Visualize the three-dimensional structure of the highest energy point along the reaction coordinate, revealing details about bond breaking and formation.

Such studies would be invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes involving this reagent.

Analysis of Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. DFT calculations can provide a wealth of information about the distribution of electrons and the nature of chemical bonds in this compound. Key parameters that could be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energy and localization of these orbitals would indicate the molecule's nucleophilic and electrophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis: This analysis would provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

A hypothetical data table summarizing key electronic properties derived from a DFT calculation is presented below.

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap generally suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Atomic Charges (on Br) | -0.15 e | Provides an estimation of the partial charge on the bromine atoms, indicating their electrophilic character. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published DFT data for this compound is available.

Investigation of Steric and Electronic Effects on Reactivity

The reactivity of the two bromomethyl groups in this compound can be influenced by both steric hindrance and the electronic effects of the methoxy (B1213986) group and the benzene (B151609) ring. DFT studies could systematically investigate these effects by:

Modeling Substituted Analogues: By computationally introducing different substituents on the aromatic ring, one could quantify their impact on the reactivity of the bromomethyl groups.

Analyzing Conformational Isomers: The relative orientation of the bromomethyl and methoxy groups could influence their reactivity. DFT can be used to calculate the energies of different conformers and their respective transition states for reactions.

Molecular Dynamics Simulations for Supramolecular Interactions

While this compound is a building block for larger supramolecular structures like cryptophanes and other host-guest systems, there is a lack of published molecular dynamics (MD) simulations that specifically focus on its role in the assembly process. MD simulations could provide dynamic insights into:

Self-Assembly Mechanisms: Simulating the aggregation of multiple this compound molecules with other components could reveal the step-by-step process of supramolecular formation.

Host-Guest Interactions: Once incorporated into a larger host molecule, MD simulations could be used to study the binding of guest molecules within the cavity, calculating binding free energies and analyzing the nature of the intermolecular forces involved.

Conformational Dynamics: MD simulations can track the flexibility and conformational changes of supramolecular structures derived from this compound over time, which is crucial for understanding their function.

Predictive Modeling of Material Properties

Derivatives and polymers synthesized from this compound could possess interesting material properties. Predictive modeling techniques, often in conjunction with quantum mechanical calculations, can be used to forecast these properties before synthesis. However, no such predictive studies for materials specifically derived from this compound are currently available. Potential areas of investigation include:

Polymer Property Prediction: For polymers incorporating the 1,2-disubstituted-4-methoxybenzene unit, computational models could predict properties such as thermal stability, mechanical strength, and electronic conductivity.

Crystal Structure Prediction: Computational methods could be used to predict the most stable crystalline packing of this compound or its derivatives, which is important for understanding its solid-state properties.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 1,2-Bis(bromomethyl)-4-methoxybenzene exist, typically involving the bromination of a corresponding dimethylarene, research is ongoing to develop more efficient, sustainable, and scalable pathways. One common approach involves the bromination of a suitable precursor like 4-methoxytoluene. However, controlling the selectivity and minimizing by-products remains a key objective.

Future explorations may focus on alternative brominating agents and catalytic systems. For instance, the use of N-bromosuccinimide (NBS) under photoirradiation conditions has been shown to be effective for the synthesis of other bis(bromomethyl) aromatic hydrocarbons, offering a potentially milder and more selective alternative to elemental bromine. google.com This method avoids the generation of large amounts of hydrogen bromide as a byproduct. prepchem.com

Another avenue involves the functionalization of more readily available precursors. For example, the synthesis of the related compound, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (B104289), has been achieved by reacting 1,2-dimethoxybenzene (B1683551) with paraformaldehyde and hydrobromic acid in acetic acid. researchgate.netnih.gov Adapting such methodologies could provide new routes to the target compound. The development of continuous flow reactor systems for industrial-scale production represents another key direction, allowing for precise control over reaction parameters and improved safety and yield.

Table 1: Potential Novel Synthetic Approaches

| Synthetic Approach | Reagents/Conditions | Potential Advantages |

|---|---|---|

| Photobromination | Dimethylarene precursor, N-Bromosuccinimide (NBS), Light Irradiation (≥250 nm) | High selectivity, reduced by-products, milder conditions. google.com |

| Formaldehyde/HBr Method | Methoxy-substituted benzene (B151609), Paraformaldehyde, HBr in Acetic Acid | Utilizes different starting materials, potential for varied substitution patterns. researchgate.netnih.gov |

Development of Advanced Functional Materials

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of polymers and macrocycles. Its two reactive sites can be linked with various nucleophiles to construct larger, well-defined architectures.

One significant area of research is the preparation of novel crown ether derivatives and other macrocyclic hosts. researchgate.net By reacting the compound with polyethylene (B3416737) glycols or other long-chain diols, new host molecules can be designed for selective ion recognition or as phase-transfer catalysts. The methoxy (B1213986) group on the benzene ring can electronically tune the binding properties of the resulting macrocycle.

Furthermore, this compound is a valuable intermediate for creating complex heterocyclic systems, such as novel isoindoline (B1297411) derivatives. researchgate.netnih.gov These structural motifs are found in many biologically active molecules and functional dyes. The ability to introduce substituents via the methoxybenzene backbone allows for fine-tuning of the electronic and photophysical properties of these materials. Derivatives of this compound could also be used as monomers for the synthesis of conjugated polymers, which are essential materials in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Precursor Role | Potential Applications |

|---|---|---|

| Macrocycles (e.g., Crown Ethers) | Forms the aromatic backbone of the macrocycle. researchgate.net | Ion-selective sensors, phase-transfer catalysis, molecular switches. |

| Heterocyclic Compounds (e.g., Isoindolines) | Serves as a key intermediate for ring formation. nih.gov | Pharmaceuticals, fluorescent probes, organic dyes. |

| Conjugated Polymers | Acts as a monomer unit after conversion of bromomethyl groups. | Organic electronics (OLEDs, OPVs), conductive materials. |

Integration into Catalytic Systems

The rigid aromatic scaffold and the two strategically positioned bromomethyl groups of this compound make it an excellent precursor for designing specialized ligands for homogeneous catalysis. By reacting the compound with various phosphines, amines, or N-heterocyclic carbenes (NHCs), a range of bidentate "pincer" ligands can be synthesized.

These ligands can chelate to a metal center, forming highly stable and catalytically active complexes. The methoxy group provides a way to electronically modify the ligand, influencing the activity and selectivity of the metal catalyst. For example, a PCP-pincer ligand (where P represents a phosphine (B1218219) group and C is the central aromatic carbon) derived from this molecule could be used in cross-coupling reactions, dehydrogenation, or hydrogenation catalysis. The precise geometry enforced by the benzene ring can lead to unique catalytic properties that are not achievable with more flexible ligands. Future research will likely focus on synthesizing libraries of such ligands and screening their performance in a variety of important organic transformations.

Table 3: Potential Ligand Types and Catalytic Applications

| Ligand Type | Chelating Atoms | Potential Metal Complexes | Target Catalytic Reactions |

|---|---|---|---|

| PCP Pincer | Phosphorus, Carbon, Phosphorus | Palladium, Nickel, Ruthenium, Iridium | Cross-coupling, Dehydrogenation, C-H activation. |

| NCN Pincer | Nitrogen, Carbon, Nitrogen | Platinum, Palladium, Ruthenium | Transfer hydrogenation, Alkylation reactions. |

Interdisciplinary Research with Other Fields (e.g., Photophysics, Sensors)

The integration of this compound into other scientific disciplines offers exciting prospects, particularly in the fields of photophysics and chemical sensing.

Photophysics: The compound can serve as a non-conjugated linker or a core unit to which chromophores (light-absorbing groups) can be attached. By reacting it with two equivalents of a fluorescent molecule, novel D-A-D (Donor-Acceptor-Donor) type structures can be assembled. beilstein-journals.org The photophysical properties of such molecules, including their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, can be systematically studied. nih.gov The methoxy group acts as a weak electron-donating group, which can influence the intramolecular charge transfer (ICT) processes that are often central to the function of fluorescent dyes and materials for thermally activated delayed fluorescence (TADF). beilstein-journals.org

Sensors: The ability to synthesize macrocycles and other host structures from this compound is directly applicable to the development of chemical sensors. critex.fr By incorporating specific recognition sites, these molecules can be designed to selectively bind to target analytes such as metal ions or small organic molecules. researchgate.net This binding event can be coupled to a signaling mechanism, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor), allowing for the detection of the analyte. mdpi.com For example, a crown ether derivative could be designed to selectively bind potassium ions, with the binding event causing a conformational change that alters the fluorescence of an attached pyrene (B120774) unit.

Table 4: Emerging Interdisciplinary Applications

| Field | Research Direction | Example Application |

|---|---|---|

| Photophysics | Synthesis of D-A-D type molecules and other complex chromophores. beilstein-journals.orgnih.gov | Development of novel emitters for OLEDs, fluorescent probes for bioimaging, photoresponsive materials. |

| Chemical Sensing | Creation of macrocyclic hosts and functionalized surfaces. critex.fr | Fluorometric sensors for metal ion detection, mdpi.com colorimetric sensors for anions, molecularly imprinted polymers for herbicide monitoring. |

| Supramolecular Chemistry | Construction of self-assembling systems and molecular machines. | Building blocks for rotaxanes and catenanes, light-driven molecular switches. |

Q & A

Q. What are the recommended safety protocols for handling 1,2-Bis(bromomethyl)-4-methoxybenzene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- First Aid:

- Waste Disposal: Segregate waste and use certified waste management services to avoid environmental contamination .

- Note: Toxicological data for this compound are incomplete; treat all exposures as potentially hazardous .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer:

- Analytical Techniques:

- Spectroscopic Confirmation:

Q. What are the common synthetic routes for this compound?

Methodological Answer:

- Bromination of Precursors:

- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance: The meta-methoxy group directs electrophilic substitution but may hinder nucleophilic attacks on adjacent bromomethyl groups. Optimize reaction geometry using bulky ligands (e.g., Pd(PPh₃)₄) to stabilize transition states .

- Electronic Effects: The electron-donating methoxy group increases electron density on the aromatic ring, accelerating oxidative addition in palladium-catalyzed couplings. Compare reactivity with non-methoxy analogs (e.g., 1,2-Bis(bromomethyl)benzene) to isolate electronic contributions .